molecular formula C22H14Cl2N4O2S B2701341 N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide CAS No. 930873-18-0

N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide

Cat. No.: B2701341
CAS No.: 930873-18-0
M. Wt: 469.34
InChI Key: GCIVTDSOFQKNDY-UHFFFAOYSA-N
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Description

N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a benzamide group, and a dichloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine.

    Attachment of the Dichloropyridine Moiety: The dichloropyridine group can be incorporated through a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a chloropyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can occur at the benzamide group, potentially converting it to an amine under the influence of reducing agents such as lithium aluminum hydride.

    Substitution: The dichloropyridine moiety is prone to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the benzamide group.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, this compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group are known to interact with active sites of enzymes, potentially inhibiting their activity. The dichloropyridine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and other thiazole-based drugs.

    Benzamide Derivatives: Compounds such as sulpiride and tiapride, which are used in the treatment of psychiatric disorders.

    Pyridine Derivatives: Compounds like nicotinamide and isoniazid, which have various therapeutic applications.

Uniqueness

N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide is unique due to its combination of a thiazole ring, benzamide group, and dichloropyridine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and potential therapeutic development.

Properties

IUPAC Name

N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O2S/c23-17-10-15(11-25-19(17)24)21(30)28-22-27-18(12-31-22)13-6-8-16(9-7-13)26-20(29)14-4-2-1-3-5-14/h1-12H,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIVTDSOFQKNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(N=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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